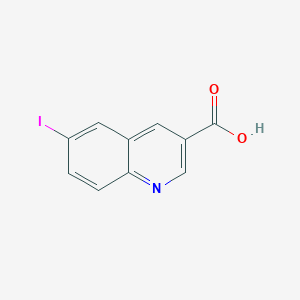

6-Iodoquinoline-3-carboxylic acid

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H6INO2 |

|---|---|

Poids moléculaire |

299.06 g/mol |

Nom IUPAC |

6-iodoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C10H6INO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5H,(H,13,14) |

Clé InChI |

OXHNEGYHALCZML-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=NC=C(C=C2C=C1I)C(=O)O |

Origine du produit |

United States |

Reactivity Profiles and Derivatization Strategies of 6 Iodoquinoline 3 Carboxylic Acid

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle that can be readily converted into various derivatives, including esters and amides. These transformations are fundamental in modifying the molecule's physicochemical properties and for building more complex molecular architectures.

Esterification of quinoline-3-carboxylic acids is a common strategy to produce derivatives with altered solubility and lipophilicity. nih.gov Standard acid-catalyzed esterification, known as Fischer esterification, involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comyoutube.comiajpr.com This is an equilibrium-driven process where the use of excess alcohol can shift the equilibrium towards the ester product. masterorganicchemistry.com

Alternatively, milder methods can be employed, particularly when the quinoline (B57606) core contains acid-sensitive functional groups. One such method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This reaction proceeds at room temperature under non-acidic conditions, making it suitable for a broader range of substrates. orgsyn.org The formation of a stable dicyclohexylurea byproduct drives the reaction to completion. orgsyn.org

A one-pot synthesis of quinoline-4-carboxylic acid esters from isatins and N,N-dimethylenaminones has been reported, utilizing trimethylsilyl (B98337) chloride (TMSCl) to facilitate both cyclization and esterification in a single step under mild conditions. thieme-connect.com While this applies to the 4-carboxy isomer, the principles of in-situ esterification could potentially be adapted for 3-carboxyquinolines.

Table 1: Comparison of Esterification Methods for Carboxylic Acids

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Typically reflux | Simple, inexpensive reagents masterorganicchemistry.comiajpr.com | Harsh conditions, not suitable for acid-sensitive substrates clockss.org |

| DCC/DMAP Coupling | Alcohol, DCC, DMAP | Room temperature | Mild conditions, high efficiency orgsyn.org | DCC is an allergen, dicyclohexylurea can be difficult to remove |

Amidation Reactions and Amide Derivatives

The conversion of the carboxylic acid group of 6-iodoquinoline-3-carboxylic acid into an amide is a crucial transformation for synthesizing compounds with significant biological potential. Amides are prevalent in pharmaceuticals and agrochemicals. nih.gov Direct amidation can be achieved by heating the carboxylic acid with an amine, often with a catalyst to facilitate the dehydration. Boric acid and other boron-based catalysts have been shown to be effective for this purpose. mdpi.com

For more sensitive substrates or to achieve higher yields under milder conditions, the carboxylic acid is typically activated first. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride, which then readily reacts with an amine. Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely used to facilitate amide bond formation under mild conditions, minimizing side reactions and racemization for chiral substrates.

A series of novel quinoline-3-carboxamide (B1254982) derivatives have been synthesized and evaluated as potential cholesteryl ester transfer protein (CETP) inhibitors, highlighting the pharmacological importance of this class of compounds. researchgate.net

To enhance the reactivity of the carboxylic acid, it can be converted into more electrophilic forms, most commonly an acid chloride. This is typically achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 6-iodoquinoline-3-carbonyl chloride is a highly reactive intermediate that can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, to yield esters, amides, and ketones, respectively.

Other activated forms include mixed anhydrides, which can be prepared by reacting the carboxylic acid with an acyl chloride (e.g., pivaloyl chloride) or a chloroformate (e.g., ethyl chloroformate) in the presence of a base. These activated intermediates offer an alternative to acid chlorides, often with different reactivity profiles and substrate compatibility. The use of such activating agents is a cornerstone of modern organic synthesis, enabling the construction of complex molecules under controlled conditions. nih.gov

Reactions Involving the Iodo-Substituent at C-6

The iodine atom at the C-6 position serves as a versatile handle for introducing molecular complexity through various transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it susceptible to oxidative addition to low-valent transition metal complexes, which is the key initial step in many of these catalytic cycles.

Palladium-catalyzed carbonylation reactions offer a direct method to introduce carbonyl-containing functional groups at the C-6 position. In the presence of a palladium catalyst, carbon monoxide, and a suitable nucleophile, 6-iodoquinoline (B82116) derivatives can be converted into a variety of valuable compounds. nih.gov

Specifically, aminocarbonylation, which involves the reaction of 6-iodoquinoline with carbon monoxide and an amine, provides an efficient route to quinoline-6-carboxamides. nih.govnih.gov The reaction conditions can be tuned to favor either single or double carbon monoxide insertion. For instance, using a bidentate phosphine (B1218219) ligand like Xantphos under atmospheric pressure of CO can lead to the almost exclusive formation of the monocarbonylated amide product with yields up to 98%. nih.govresearchgate.net

Conversely, performing the reaction at higher CO pressures (e.g., 40 bar) with a monodentate ligand like triphenylphosphine (B44618) (PPh₃) can favor the formation of quinoline-6-glyoxylamides (2-keto-carboxamides) with selectivities up to 82%. nih.gov This highlights the strong influence of reaction parameters on the product distribution. nih.govnih.gov

Table 2: Influence of Reaction Conditions on the Aminocarbonylation of 6-Iodoquinoline

| Ligand | CO Pressure | Major Product | Selectivity/Yield |

|---|---|---|---|

| Xantphos | 1 bar (Atmospheric) | Quinoline-6-carboxamide | Up to 98% |

| PPh₃ | 40 bar | Quinoline-6-glyoxylamide | Up to 82% |

Data sourced from studies on the aminocarbonylation of 6-iodoquinoline. nih.govnih.govresearchgate.net

The iodo-substituent at C-6 is an excellent electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. sigmaaldrich.com These reactions are fundamental tools in modern organic synthesis for the construction of complex molecular frameworks.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of the iodoquinoline with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com This reaction is highly versatile and tolerates a wide range of functional groups, making it a powerful method for creating biaryl structures or for attaching alkyl or vinyl groups to the quinoline core. organic-chemistry.orgorganic-chemistry.org The general reactivity order for aryl halides in Suzuki coupling is I > Br > Cl. organic-chemistry.org While the carboxylic acid functionality can sometimes interfere with the catalytic cycle by coordinating to the palladium center, this can often be mitigated by using an excess of base or by protecting the carboxylic acid as an ester. reddit.com

Sonogashira Coupling: The Sonogashira reaction couples the iodoquinoline with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is the most reliable method for the synthesis of aryl-alkynes. organic-chemistry.org The reaction proceeds under mild conditions and is instrumental in constructing rigid, linear extensions to the quinoline scaffold, which can be valuable for applications in materials science and medicinal chemistry. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. rsc.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the iodoquinoline with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction forms a new carbon-carbon bond at one of the sp² carbons of the alkene, replacing a hydrogen atom. wikipedia.org The Heck reaction is a powerful tool for the vinylation of aryl halides and has been widely used in the synthesis of natural products and complex organic molecules. clockss.orgyoutube.com The reaction typically proceeds with high trans selectivity. organic-chemistry.org

Table 3: Overview of C-C Cross-Coupling Reactions for 6-Iodoquinoline

| Reaction Name | Coupling Partner | Key Reagents | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Organoboron (e.g., R-B(OH)₂) | Pd catalyst, Base | Aryl-Aryl, Aryl-Alkyl, Aryl-Vinyl |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-Alkyne |

| Heck Reaction | Alkene (e.g., CH₂=CHR) | Pd catalyst, Base | Aryl-Vinyl |

Functionalization and Modification of the Quinoline Heterocyclic Ring

The quinoline ring is a key structural motif in many biologically active compounds, and its functionalization is a central theme in medicinal chemistry. purdue.edu The this compound molecule offers multiple sites for chemical modification, including the quinoline ring system itself and the heterocyclic nitrogen atom.

Electrophilic and Nucleophilic Substitutions on the Quinoline System

The reactivity of the quinoline core is dictated by the electronic properties of its fused pyridine (B92270) and benzene (B151609) rings, as well as its substituents. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, while the benzene ring is more akin to a standard aromatic system. researchgate.net

Electrophilic Substitution: Electrophilic attack on the quinoline ring is generally less favorable than on benzene due to the electron-withdrawing nature of the nitrogen atom. researchgate.net In this compound, the presence of two deactivating groups—the iodine at position 6 and the carboxylic acid at position 3—further reduces the ring's reactivity towards electrophiles. Any electrophilic substitution would be expected to occur on the more activated benzene portion of the ring system, primarily at positions 5 and 8. researchgate.net

Nucleophilic Substitution: The electron-deficient pyridine ring readily undergoes nucleophilic substitution, typically at positions 2 or 4. researchgate.net For this compound, the C-4 position is a likely site for nucleophilic attack. Additionally, the iodine atom at the C-6 position can be displaced via a nucleophilic aromatic substitution (SNAr) reaction, providing another avenue for introducing diverse functional groups onto the benzene ring portion of the scaffold.

Functionalization at Nitrogen Centers (N-alkylation)

The nitrogen atom in the quinoline ring is basic and nucleophilic, allowing for reactions such as N-alkylation. researchgate.net This process typically involves treating the quinoline with an alkylating agent, such as an alkyl halide, to form a quaternary quinolinium salt. researchgate.net

For this compound, N-alkylation can be performed, though the presence of the acidic carboxylic acid group must be considered. The reaction can be accomplished using various alkylating agents. This modification is significant as it can alter the molecule's electronic properties and solubility, which is a common strategy in the development of new chemical entities. nih.gov Reductive N-alkylation using carboxylic acids as the alkylating source in the presence of a reducing agent is another modern and green alternative for achieving N-alkylation of amines. nih.govrsc.orgrsc.org The resulting N-alkyl quinolinium salts are versatile intermediates for further chemical transformations. researchgate.net

Mechanistic Investigations of Reactions Pertaining to 6 Iodoquinoline 3 Carboxylic Acid

Elucidation of Reaction Mechanisms for Iodination Processes

The introduction of an iodine atom onto the quinoline (B57606) scaffold can be achieved through various methods, with the mechanism largely dependent on the specific reagents and substrate used. For the synthesis of 6-iodoquinoline-3-carboxylic acid, two primary pathways are generally considered: electrophilic aromatic substitution and the Sandmeyer reaction.

Electrophilic Aromatic Iodination: Direct iodination of quinoline-3-carboxylic acid at the 6-position via electrophilic aromatic substitution is challenging due to the deactivating nature of the carboxylic acid group and the complex regioselectivity of the quinoline ring system. The mechanism involves the generation of a potent electrophilic iodine species, often denoted as "I+". This can be formed by treating molecular iodine (I₂) with a strong oxidizing agent like nitric acid. wikipedia.org The electrophile then attacks the electron-rich benzene (B151609) ring of the quinoline system. The regioselectivity is directed by the existing substituents. However, for a deactivated system like quinoline-3-carboxylic acid, harsh reaction conditions are typically required. wikipedia.org

A plausible mechanism for direct iodination would proceed via the formation of a sigma complex (also known as an arenium ion), where the aromaticity of the carbocyclic ring is temporarily disrupted. Subsequent deprotonation by a weak base, such as the bisulfate anion (HSO₄⁻) if sulfuric acid is used in the reaction medium, restores aromaticity and yields the 6-iodo product. wikipedia.org

Sandmeyer Reaction: A more common and regioselective method for the synthesis of this compound involves the Sandmeyer reaction, starting from 6-aminoquinoline-3-carboxylic acid. This multi-step process begins with the diazotization of the amino group. nih.govmasterorganicchemistry.com In this step, the aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, to form a diazonium salt. masterorganicchemistry.com

The resulting diazonium salt is a versatile intermediate. In the subsequent step, the diazonium group is replaced by an iodine atom. This transformation is believed to proceed through a radical mechanism, particularly when copper(I) iodide is used as a catalyst. nih.govrsc.org The copper(I) species can transfer a single electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. nih.gov This highly reactive aryl radical then abstracts an iodine atom from a copper-iodide complex or another iodide source to furnish the final this compound. The Sandmeyer reaction is often preferred due to its high efficiency and precise control over the position of iodination. nih.govorganic-chemistry.org

Radical C-H Iodination: While not leading to the 6-iodo isomer, it is noteworthy that radical-based direct C-H iodination protocols have been developed for quinolines. These methods often exhibit a preference for the C3 position. rsc.org This highlights the diverse mechanistic pathways available for the iodination of the quinoline core and the importance of choosing the appropriate methodology to achieve the desired regioselectivity.

Catalytic Cycle Analysis in Transition Metal-Mediated Transformations (e.g., Palladium Catalysis)

This compound is a valuable building block in organic synthesis, primarily due to its ability to participate in transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are particularly prominent. sigmaaldrich.comlibretexts.org These reactions share a common catalytic cycle, which can be broken down into three fundamental steps: oxidative addition, transmetalation (for coupling reactions like Suzuki), and reductive elimination. libretexts.orgyoutube.com

The Catalytic Cycle:

Oxidative Addition: The catalytic cycle begins with a low-valent palladium(0) complex. This compound, as an aryl halide, reacts with the Pd(0) catalyst in an oxidative addition step. In this process, the palladium center inserts itself into the carbon-iodine bond, leading to the formation of a square planar palladium(II) intermediate. youtube.com The reactivity of the aryl halide in this step is crucial, with the C-I bond being significantly more reactive than C-Br or C-Cl bonds. libretexts.org

Transmetalation: In a Suzuki-Miyaura coupling, the next step involves transmetalation. The organopalladium(II) intermediate reacts with an organoboron compound (e.g., a boronic acid or ester) in the presence of a base. The organic group from the boron reagent is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. The base is essential for the activation of the organoboron reagent.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. The two organic groups attached to the palladium(II) center couple to form a new carbon-carbon bond, yielding the desired cross-coupled product. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com The stability of the Pd(0) catalyst and its ability to efficiently undergo these steps are key to a successful transformation. researchgate.net

This catalytic cycle provides a powerful and versatile method for constructing complex molecules from this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Role of Reagents and Additives in Reaction Selectivity and Efficiency

The selectivity and efficiency of both iodination processes and subsequent cross-coupling reactions are heavily influenced by the choice of reagents and additives.

In Iodination Reactions:

Oxidizing Agents: In electrophilic iodination, the strength of the oxidizing agent used to generate the electrophilic iodine species is critical. Stronger oxidants can enhance the reaction rate but may also lead to over-iodination or side reactions. wikipedia.org

Catalysts in Sandmeyer Reactions: In the Sandmeyer reaction, the use of copper(I) salts is traditional and effective. nih.govorganic-chemistry.org However, variations of the Sandmeyer reaction can be performed under metal-free conditions, which can be advantageous in certain contexts to avoid metal contamination of the product. organic-chemistry.org

In Palladium-Catalyzed Cross-Coupling Reactions:

Ligands: The ligands coordinated to the palladium center play a pivotal role in the catalytic cycle. They can influence the solubility, stability, and reactivity of the palladium catalyst. researchgate.netrsc.org For instance, bulky and electron-rich phosphine (B1218219) ligands can promote the oxidative addition and reductive elimination steps, leading to higher reaction efficiency. researchgate.net The choice of ligand can also be critical in preventing catalyst deactivation and in controlling the selectivity of the reaction, especially when multiple reactive sites are present in the substrate. rsc.orgnih.gov

Bases: In Suzuki-Miyaura couplings, the base is a crucial additive. It is required to activate the organoboron reagent, facilitating the transmetalation step. Common bases include carbonates, phosphates, and hydroxides. The strength and nature of the base can significantly impact the reaction outcome.

Other Additives: In some cases, other additives like salts (e.g., lithium iodide) can enhance the reaction rate and yield in palladium-catalyzed couplings. mdpi.com These additives can play various roles, such as stabilizing the catalyst, promoting the solubility of reagents, or participating directly in the catalytic cycle. mdpi.comrsc.org

Table 1: Common Reagents and Additives and Their Roles

| Reaction Type | Reagent/Additive | General Role |

|---|---|---|

| Electrophilic Iodination | Oxidizing Agent (e.g., HNO₃) | Generates electrophilic iodine (I⁺). wikipedia.org |

| Sandmeyer Reaction | Copper(I) Salt (e.g., CuI) | Catalyzes the conversion of the diazonium salt to the aryl iodide via a radical mechanism. nih.govrsc.org |

| Palladium Cross-Coupling | Phosphine Ligands | Stabilize the palladium catalyst and modulate its reactivity and selectivity. researchgate.netrsc.org |

| Suzuki-Miyaura Coupling | Base (e.g., K₂CO₃) | Activates the organoboron reagent for transmetalation. |

| Palladium Cross-Coupling | Salt Additives (e.g., LiI) | Can enhance reaction rates and yields. mdpi.com |

Computational Studies on Reaction Pathways (e.g., DFT Methods)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms at the molecular level. rsc.orgnih.gov For reactions involving this compound, DFT calculations can provide valuable insights into reaction pathways, transition states, and the factors governing reactivity and selectivity.

Applications of DFT in Mechanistic Investigations:

Mapping Reaction Coordinates: DFT can be used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. rsc.org This allows for a detailed understanding of the reaction mechanism and the determination of the rate-limiting step.

Understanding Regioselectivity: In the case of electrophilic iodination of the quinoline ring, DFT calculations can help predict the most likely site of attack by calculating the relative energies of the possible intermediates (sigma complexes). nih.govresearchgate.net This can explain why iodination occurs at a specific position over others.

Analyzing Catalytic Cycles: For palladium-catalyzed reactions, DFT can be employed to model each step of the catalytic cycle. researchgate.net This includes calculating the activation barriers for oxidative addition, transmetalation, and reductive elimination. Such studies can help in understanding the role of ligands and additives in modulating the efficiency of the catalyst.

Predicting Molecular Properties: DFT calculations can also be used to determine various molecular properties of this compound and its derivatives, such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and spectroscopic properties. rsc.orgnih.gov These properties are intrinsically linked to the molecule's reactivity. A smaller HOMO-LUMO energy gap, for example, suggests higher reactivity. nih.gov

While specific DFT studies solely focused on this compound are not extensively reported in the literature, the principles and methodologies have been widely applied to similar quinoline derivatives and reaction types, providing a robust framework for future computational investigations into the chemistry of this important molecule. rsc.orgnih.govresearchgate.net

Structure Activity Relationship Sar Studies and Molecular Design of 6 Iodoquinoline 3 Carboxylic Acid Derivatives

The Quinoline-3-carboxylic Acid Scaffold as a Fundamental Pharmacophore

The quinoline (B57606) ring system is a prominent structural motif in a vast array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including anti-HIV, anti-cancer, anti-tuberculosis, and antibacterial effects. nih.gov Within this class, the quinoline-3-carboxylic acid scaffold has emerged as a particularly important pharmacophore, a molecular framework that is essential for biological activity. nih.govmdpi.com This scaffold is a key component in compounds designed to interact with various biological targets, ranging from enzymes to nucleic acids. mdpi.comnih.gov

The versatility of the quinoline-3-carboxylic acid moiety stems from its rigid structure, which provides a defined orientation for substituent groups, and the electronic properties conferred by the nitrogen atom and the carboxylic acid group. semanticscholar.orgresearchgate.net These features enable the scaffold to participate in a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding, pi-stacking, and hydrophobic interactions. mdpi.com For instance, the quinoline nitrogen can act as a hydrogen bond acceptor, a role that has been shown to be crucial for the binding of certain quinoline-based receptors to carboxylic acids. semanticscholar.orgresearchgate.net The development of quinoline-3-carboxylate derivatives has been a focus of research for producing antiproliferative agents with the potential for further development into lead anticancer compounds with minimal toxicity. nih.gov

Impact of the Iodine Substituent at C-6 on Molecular Interactions and Activity

The introduction of a halogen atom, and specifically iodine, at the C-6 position of the quinoline-3-carboxylic acid scaffold can significantly influence the compound's biological activity and molecular interactions. nih.gov Halogen substituents can modulate a molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

In the context of antimicrobial activity, the insertion of iodine into organic molecules has been shown to enhance their efficacy. nih.gov For example, a study on 6-iodo-substituted carboxy-quinolines demonstrated their potential as a scaffold for developing novel antimicrobial agents. nih.gov The iodine atom at the C-6 position can participate in halogen bonding, a non-covalent interaction between a halogen atom and an electron-rich atom (like oxygen or nitrogen) in a biological target. This type of interaction can contribute to the binding affinity and selectivity of the ligand. While direct evidence for halogen bonding in 6-iodoquinoline-3-carboxylic acid derivatives is still an area of active investigation, studies on related structures, such as 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids, have suggested the high significance of the iodine substitution for potent inhibition of certain protein kinases, hinting at the potential for halogen bond involvement in ligand-target interactions. researchgate.netnih.gov

Role of Substituents at Other Quinoline Ring Positions (e.g., C-2, C-4) on Biological Profiles

The biological profile of quinoline-3-carboxylic acid derivatives is not solely dictated by the substituent at the C-6 position; modifications at other positions of the quinoline ring, particularly at C-2 and C-4, play a critical role in defining their activity and selectivity. nih.govnih.gov

Structure-activity relationship studies have identified these positions as key modulators of biological function. For instance, in the development of inhibitors for the enzyme dihydroorotate (B8406146) dehydrogenase, bulky hydrophobic substituents at the C-2 position of the quinoline-4-carboxylic acid scaffold were found to be necessary for potent inhibition. nih.gov Similarly, in the context of anticancer agents, 2,4-disubstituted quinoline-3-carboxylic acid derivatives have been investigated as selective and potent compounds. nih.govnih.govresearchgate.net The nature of the substituent at C-2 can influence the molecule's interaction with its target, with some studies indicating that a carbonyl group at this position can act as a hydrogen bond donor/acceptor with nucleic acid base pairs. nih.govresearchgate.net

Influence of Carboxylic Acid Derivatization on Activity and Binding

The carboxylic acid group at the C-3 position is a cornerstone of the quinoline-3-carboxylic acid pharmacophore, and its derivatization can have a profound impact on the compound's activity and binding characteristics. nih.govnih.gov The acidic nature of this group allows it to exist in an ionized state at physiological pH, enabling it to form strong ionic interactions and hydrogen bonds with biological targets.

The importance of the free carboxylic acid is highlighted in studies where its esterification leads to a loss of activity. For example, in a series of 11H-indolo[3,2-c]quinoline-6-carboxylic acid derivatives, which are potent inhibitors of the protein kinase DYRK1A, the corresponding carboxylic acid esters failed to inhibit any of the tested kinases, underscoring the necessity of the free carboxylic acid moiety for activity. nih.gov

Conversely, the conversion of an ester to a carboxylic acid can enhance the selectivity of a drug. In one study, the hydrolysis of 2-styrylquinoline-3-carboxylate derivatives to their corresponding carboxylic acids was shown to improve their selectivity for cancer cells over non-cancerous cells. nih.gov This was attributed to a change in the compound's pKa, which affects its ionization state and, consequently, its ability to cross cell membranes and accumulate in the slightly acidic environment of tumor tissues. nih.gov

Conformational Preferences and Ligand-Receptor Interactions in Molecular Design

The interaction between a ligand and its receptor is a dynamic process that can involve conformational changes in both molecules. biorxiv.org In the design of quinoline-based compounds, the goal is often to create a molecule that can adopt a low-energy conformation that is complementary to the binding site of the target receptor. This complementarity is achieved through a combination of shape and electrostatic interactions.

Hydrogen bonding is a key interaction that guides the binding of quinoline derivatives. The quinoline nitrogen and the carboxylic acid group are primary sites for hydrogen bonding. semanticscholar.orgresearchgate.net Studies on quinoline-based fluororeceptors have demonstrated the importance of the quinoline ring nitrogen in hydrogen bond-mediated complexation with carboxylic acids. semanticscholar.orgresearchgate.net The specific geometry of these hydrogen bonds can dictate the orientation of the ligand within the binding pocket. Molecular modeling techniques are often employed to predict these preferred binding modes and to understand the key ligand-receptor interactions. researchgate.net

Computational Chemistry Approaches in SAR Development

Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into the structure-activity relationships of compounds like this compound derivatives. These methods allow researchers to model and predict the behavior of molecules at an atomic level, guiding the design and optimization of new drug candidates.

Molecular Docking Simulations for Putative Binding Sites

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor. researchgate.net This method is widely used to identify potential binding sites and to understand the key interactions that stabilize the ligand-receptor complex. nih.govrsc.org

For quinoline derivatives, docking studies have been instrumental in elucidating their mechanism of action. For example, docking simulations of 11H-indolo[3,2-c]quinoline-6-carboxylic acid derivatives into the ATP binding site of the protein kinase DYRK1A have confirmed their predicted binding mode and provided a detailed model of the inhibitor-protein interaction. researchgate.netnih.gov These studies can reveal the specific amino acid residues that interact with the ligand and the nature of these interactions, such as hydrogen bonds and hydrophobic contacts. Similarly, molecular docking has been used to investigate the binding of quinoline derivatives to other targets, such as DNA gyrase, providing insights into their antibacterial activity. semanticscholar.org The binding energy values obtained from these simulations can help to rank potential drug candidates and to prioritize them for synthesis and biological testing. semanticscholar.org

Quantum Chemical Calculations for Electronic Property Correlations

Quantum chemical calculations offer a theoretical framework to determine the electronic characteristics of molecules. These properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP), are critical in understanding the reactivity and interaction of a molecule. In the context of SAR studies for this compound derivatives, these calculated parameters are often correlated with observed biological activities, such as enzyme inhibition or anticancer effects.

Research in the broader field of quinoline-3-carboxylic acid derivatives has consistently demonstrated the utility of these computational approaches. For instance, studies on similar quinoline and quinazoline (B50416) analogs have successfully employed 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to correlate electronic and steric fields with biological outcomes. nih.govnih.gov These models often incorporate quantum chemical descriptors to enhance their predictive power.

For a hypothetical series of this compound derivatives, a typical SAR investigation using quantum chemical calculations would involve the following:

Molecular Modeling: Building the 3D structures of the parent compound, this compound, and its various derivatives with different substituents at key positions.

Geometry Optimization: Using DFT methods, often with a basis set like B3LYP/6-31G*, to find the most stable three-dimensional arrangement of atoms for each molecule.

Calculation of Electronic Properties: From the optimized geometries, key electronic descriptors are calculated.

A representative, albeit illustrative, data table for a series of hypothetical derivatives might look as follows, correlating electronic properties with a hypothetical biological activity (e.g., IC₅₀ for enzyme inhibition).

| Compound | Substituent (R) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Biological Activity (IC₅₀, µM) |

| 1 | -H (parent) | -6.5 | -2.0 | 4.5 | 3.2 | 10.5 |

| 2 | -NH₂ | -6.1 | -1.8 | 4.3 | 4.1 | 5.2 |

| 3 | -NO₂ | -7.2 | -2.8 | 4.4 | 6.8 | 15.8 |

| 4 | -OCH₃ | -6.3 | -1.9 | 4.4 | 3.8 | 7.9 |

| 5 | -Cl | -6.7 | -2.2 | 4.5 | 2.9 | 9.1 |

This table is for illustrative purposes to demonstrate the type of data generated in such studies.

The data in such a table would be analyzed to draw correlations. For example, a lower HOMO-LUMO energy gap often suggests higher reactivity, which might correlate with increased biological activity. The Molecular Electrostatic Potential (MEP) map is another crucial output, visualizing the electron density around the molecule and highlighting regions prone to electrophilic or nucleophilic attack, which is vital for understanding drug-receptor interactions.

Studies on related quinoline-3-carboxylic acids have shown that modifications to the quinoline ring system can significantly alter electronic properties and, in turn, biological selectivity and potency. nih.govresearchgate.net For example, the introduction of electron-donating or electron-withdrawing groups can modulate the pKa of the carboxylic acid, influencing its ionization state and ability to interact with biological targets. nih.gov

Research Applications of the 6 Iodoquinoline 3 Carboxylic Acid Scaffold in Chemical Biology

Development of Enzyme Inhibitors

The development of specific and potent enzyme inhibitors is a critical area of drug discovery. The 6-iodoquinoline-3-carboxylic acid framework has proven to be a versatile starting point for designing molecules that can modulate the activity of various enzymes implicated in disease.

Quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors

The fight against HIV/AIDS has been significantly advanced by the development of antiretroviral drugs that target key viral enzymes. One such enzyme is HIV-1 integrase, which is essential for the replication of the virus. The quinoline-3-carboxylic acid scaffold has been identified as a promising alternative to the more traditional diketo acids (DKA) for creating a new class of integrase inhibitors. mdpi.com This is based on the structural similarities to known inhibitors like elvitegravir, which also features a quinolone core. mdpi.comnih.gov

Researchers have designed and synthesized novel quinoline-3-carboxylic acid derivatives with the aim of inhibiting HIV-1 integrase. mdpi.comijpsr.com These compounds are designed to chelate metal ions within the enzyme's active site, a mechanism shared by other successful integrase inhibitors. nih.govacs.org While some synthesized derivatives have shown only low to moderate inhibitory activity against HIV-1 integrase in initial screenings, with IC50 values often exceeding 100 μg/mL, they represent an important prototype for further optimization. mdpi.comresearchgate.net The exploration of different substituents on the quinoline (B57606) ring is an ongoing strategy to enhance the potency of these inhibitors. mdpi.com

Quinoline-4-carboxylic Acid Analogues as Alkaline Phosphatase Inhibitors

Alkaline phosphatases (APs) are a group of enzymes that are involved in various physiological processes, and their dysregulation has been linked to several diseases. Consequently, the development of AP inhibitors is of significant interest. nih.gov A diverse range of quinoline-4-carboxylic acid derivatives has been synthesized and evaluated as potent inhibitors of various alkaline phosphatase isozymes, including human tissue-nonspecific alkaline phosphatase (h-TNAP), human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP). rsc.orgresearchgate.net

Many of these synthesized compounds have demonstrated remarkable inhibitory activity. rsc.org For instance, certain derivatives have been identified as highly potent inhibitors of h-TNAP, with IC50 values in the nanomolar range. rsc.orgresearchgate.net The structure-activity relationship (SAR) studies and molecular modeling simulations have provided valuable insights into the binding interactions of these inhibitors with the active site of the enzymes, paving the way for the design of even more potent and selective inhibitors. rsc.orgresearchgate.net

Investigation as Antimicrobial Agents

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. The this compound scaffold has been investigated for its potential to combat microbial growth and biofilm formation.

Activity against Specific Bacterial Strains (e.g., S. epidermidis, K. pneumoniae)

Recent studies have focused on the synthesis and antimicrobial evaluation of iodo-quinoline derivatives. nih.gov Research has demonstrated that carboxy-quinoline derivatives containing an iodine atom are promising scaffolds for developing new antimicrobial agents. nih.gov

Specifically, a library of 6-iodo-substituted carboxy-quinolines was synthesized and tested against various microbial strains. The results revealed that these compounds exhibited antibacterial effects against Staphylococcus epidermidis, a common cause of device-related infections. nih.govnih.gov However, the same study found that these derivatives had no effect on Klebsiella pneumoniae, a Gram-negative bacterium known for its high rates of antibiotic resistance. nih.govmdpi.com This suggests a degree of selectivity in their antibacterial action, which may be attributed to differences in the cell wall structure between Gram-positive and Gram-negative bacteria. nih.govscienceopen.com The outer membrane of Gram-negative bacteria often presents a formidable barrier to many antimicrobial compounds. nih.gov

| Bacterial Strain | Activity of this compound Derivatives |

| Staphylococcus epidermidis | Antibacterial effect observed nih.gov |

| Klebsiella pneumoniae | No effect observed nih.gov |

Effects on Microbial Adhesion and Biofilm Development

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which makes them notoriously resistant to antibiotics and host immune responses. mdpi.commdpi.com The ability of an antimicrobial agent to inhibit biofilm formation is therefore a highly desirable attribute.

The same study that investigated the direct antibacterial activity of 6-iodo-quinoline derivatives also explored their impact on microbial adhesion, which is the critical first step in biofilm development. nih.govnih.gov The findings suggest that these compounds have the potential to interfere with this initial attachment phase, thereby preventing the establishment of a mature biofilm. nih.gov While the precise mechanisms are still under investigation, this anti-adhesion activity represents a promising strategy for combating biofilm-related infections caused by bacteria like S. epidermidis. nih.govnih.govresearchgate.net

Development of Antiprotozoal Agents (e.g., Antileishmanial Activity)

The quinoline scaffold is a well-established pharmacophore in the development of antiprotozoal drugs, with chloroquine (B1663885) and mefloquine (B1676156) being classic examples of antimalarials. The emergence of drug resistance necessitates the development of new therapeutic agents. Derivatives of quinoline-4-carboxylic acid, a structurally related scaffold, have been synthesized and evaluated for their antileishmanial activity against Leishmania donovani, the causative agent of visceral leishmaniasis. semanticscholar.orgresearchgate.net While specific data on the antiprotozoal activity of this compound is not extensively documented in publicly available research, the activity of related quinoline derivatives suggests that this scaffold holds promise as a basis for the design of new antiprotozoal agents.

For instance, a series of quinoline-4-carboxylic acids were synthesized and tested against L. donovani promastigotes, with some compounds showing notable activity. semanticscholar.orgresearchgate.net Furthermore, styrylquinoline derivatives have been evaluated against Leishmania (Viannia) panamensis amastigotes, demonstrating that modifications to the quinoline core can yield potent antileishmanial compounds. semanticscholar.org One study on various quinoline derivatives showed that the introduction of different substituents significantly influences their activity against various protozoal strains, including Trypanosoma brucei rhodesiense and Trypanosoma brucei brucei.

A study on 6-iodo-substituted carboxy-quinolines reported their synthesis and evaluation for general antimicrobial and antifungal activities. nih.gov While this study did not specifically assess antiprotozoal activity, it highlights the interest in halogenated quinoline carboxylic acids as bioactive molecules. The presence of the iodine atom in the this compound scaffold can influence the compound's lipophilicity and potential for halogen bonding, which may enhance its interaction with biological targets within protozoan parasites.

Below is a table summarizing the antileishmanial activity of some representative quinoline derivatives, illustrating the potential of this chemical class.

| Compound Name | Structure | Target Organism | Activity (EC₅₀/IC₅₀) |

| 2-[(E)-2-(2-chlorophenyl)ethenyl]quinoline-8-ol | Styrylquinoline derivative | L. (V) panamensis (amastigotes) | EC₅₀ not reported, but showed high toxicity |

| 4-bromo-2-[(E)-2-(8-hydroxyquinoline-2-yl)ethenyl]phenyl-acetate | Styrylquinoline derivative | L. (V) panamensis (amastigotes) | EC₅₀ = 2.80 µg/mL |

| 4-[(E)-2-(8-hydroxyquinoline-2-yl)ethenyl]-2,6-dimethoxyphenyl acetate | Styrylquinoline derivative | L. (V) panamensis (amastigotes) | EC₅₀ = 3.14 µg/mL |

Data sourced from a study on styrylquinoline derivatives. semanticscholar.org

Exploration in Catalysis and Photophysical Studies

Beyond its biological applications, the this compound scaffold possesses chemical features that make it a candidate for exploration in catalysis and photophysical studies.

Role as Ligands or Precatalysts in Metal-Mediated Reactions

The quinoline nitrogen atom and the carboxylic acid group of this compound can act as coordination sites for metal ions, making the molecule a potential ligand for the formation of metal complexes. The iodine atom at the 6-position can also participate in oxidative addition reactions, a key step in many catalytic cycles. While specific studies detailing the use of this compound as a ligand or precatalyst are limited, the parent compound, 6-iodoquinoline (B82116), has been used as a reactant in copper-catalyzed N-arylation reactions. sigmaaldrich.comsigmaaldrich.com

The carboxylic acid moiety can coordinate to a metal center, and this interaction can influence the catalytic activity and selectivity of the resulting complex. The field of metal-catalyzed reactions often employs carboxylic acids as ligands or additives to modulate the reactivity of the catalytic system. The combination of the quinoline ring, a carboxylic acid, and an iodine atom in a single molecule presents an interesting platform for the design of novel catalysts.

Photosensitization Properties and Applications

The photophysical properties of quinoline derivatives have been a subject of interest. While there is no specific research available on the photosensitization properties of this compound itself, related iodoquinoline structures have been incorporated into larger systems with photosensitizing capabilities. For instance, iodoquinoline moieties have been used to construct squaraine cyanine (B1664457) dyes which exhibit strong absorption in the near-infrared region, a desirable feature for photosensitizers in photodynamic therapy.

The presence of a heavy atom like iodine can, in principle, enhance intersystem crossing from the excited singlet state to the triplet state, which is a crucial step for efficient generation of singlet oxygen, a key reactive oxygen species in photodynamic therapy. However, without experimental data on the photophysical parameters of this compound, its potential as a photosensitizer remains speculative.

Utility as Synthetic Intermediates for Complex Chemical Structures

One of the most significant applications of the this compound scaffold is its use as a versatile synthetic intermediate for the construction of more complex molecules. The three functional groups—the quinoline ring, the iodine atom, and the carboxylic acid—provide multiple reaction sites for chemical modification.

The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, and alcohols. The iodine atom is a versatile handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents at the 6-position. The quinoline ring itself can undergo various transformations.

For example, derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid have been used as starting materials for the synthesis of complex heterocyclic systems with potential anticancer activity. mdpi.com In one study, 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids, which are potent and selective inhibitors of the DYRK1A kinase, were synthesized from related quinoline precursors. researchgate.net This demonstrates how the quinoline-carboxylic acid framework can be elaborated into intricate, biologically active molecules.

Advanced Analytical and Spectroscopic Characterization in Research of 6 Iodoquinoline 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 6-iodoquinoline-3-carboxylic acid, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: In ¹H NMR analysis of quinoline (B57606) derivatives, the aromatic protons typically resonate in the downfield region, generally between 7.0 and 9.0 ppm. For this compound, the proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, around 13-14 ppm, a characteristic feature for such acidic protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the molecular structure. The carbon atoms of the quinoline ring are observed in the aromatic region, typically between 120 and 160 ppm. The carbonyl carbon of the carboxylic acid functional group is characteristically found further downfield, in the range of 170-180 ppm. A notable feature in the spectrum of this compound is the upfield shift of the carbon atom directly bonded to the iodine atom. This "heavy atom effect" is a well-documented phenomenon in NMR spectroscopy.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Quinoline Aromatic Protons | 7.0 - 9.0 | 120 - 160 |

| Carboxylic Acid Proton | 13 - 14 | - |

| Carboxylic Acid Carbonyl | - | 170 - 180 |

Mass Spectrometry (MS, HRMS, MALDI-TOF/TOF)

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. csic.es

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of a carboxylic acid is characterized by several distinct absorption bands. orgchemboulder.comspectroscopyonline.com

A very broad absorption band is typically observed in the region of 3300-2500 cm⁻¹, which is attributed to the O-H stretching vibration of the carboxylic acid group. orgchemboulder.comspectroscopyonline.com This broadening is a result of hydrogen bonding between carboxylic acid molecules. The C=O stretching vibration of the carbonyl group in the carboxylic acid gives rise to a strong, sharp absorption band in the range of 1760-1690 cm⁻¹. orgchemboulder.com For aromatic carboxylic acids, this peak is typically found between 1710 and 1680 cm⁻¹ due to conjugation. spectroscopyonline.com The C-O stretching vibration appears in the 1320-1210 cm⁻¹ region. spectroscopyonline.com Additionally, the quinoline aromatic framework will exhibit characteristic absorption bands in the fingerprint region, generally between 1500-1600 cm⁻¹.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) |

| C=O Stretch (Carboxylic Acid) | 1760 - 1690 |

| C-O Stretch | 1320 - 1210 |

| Aromatic C=C Stretch | 1600 - 1500 |

Chromatographic Techniques for Purity Assessment (HPLC, LC-MS, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for the analysis of related impurities. lcms.cz

High-Performance Liquid Chromatography (HPLC) is a widely used method for separating and quantifying the components of a mixture. bldpharm.com A suitable HPLC method for this compound would involve a reversed-phase column and a mobile phase consisting of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The retention time of the main peak provides a qualitative measure of the compound's identity, while the peak area allows for its quantification and the determination of purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov This hyphenated technique is particularly useful for identifying and quantifying impurities, even at very low levels. As the components elute from the HPLC column, they are introduced into the mass spectrometer, which provides molecular weight information for each separated peak.

Future Research Directions and Perspectives for 6 Iodoquinoline 3 Carboxylic Acid

Innovations in Sustainable and Efficient Synthetic Methodologies

The future of synthesizing 6-iodoquinoline-3-carboxylic acid and its derivatives is geared towards environmentally friendly and efficient processes. Traditional methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions, toxic reagents, and complex purification procedures. researchgate.net Green chemistry principles are now guiding the development of new synthetic routes. ijpsjournal.comnih.gov

Future research will likely prioritize:

One-Pot Reactions: Multi-component reactions, like the Doebner synthesis using iodo-aniline, pyruvic acid, and various aldehydes with cost-effective catalysts, offer a streamlined approach that reduces waste and improves efficiency. nih.gov

Green Catalysts and Solvents: The use of biodegradable and renewable catalysts, such as formic acid, and environmentally benign solvents like water is a key area of exploration. ijpsjournal.com Nanocatalysts are also emerging as a highly efficient option for quinoline synthesis, offering high yields and the ability to be recycled and reused. nih.govacs.org

Energy-Efficient Methods: Techniques like microwave and ultrasound-assisted synthesis are being investigated to reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netnih.gov

Flow Chemistry: Continuous flow synthesis presents a scalable and safer alternative to batch processing. thieme-connect.devapourtec.com This technology allows for precise control over reaction parameters, leading to higher yields and purity. The integration of flow synthesis with continuous purification methods, such as twin-column counter-current chromatography, can further enhance efficiency and reduce solvent consumption. acs.orgrsc.org A continuous-flow photoisomerization–cyclization process has already been demonstrated for quinoline synthesis, highlighting the potential for innovative, light-driven methods. thieme-connect.de

Rational Design and Synthesis of Highly Potent and Selective Derivatives

The this compound scaffold is a versatile starting point for creating a diverse library of compounds with tailored biological activities. nih.gov The focus of future design will be on achieving high potency and selectivity for specific biological targets to maximize therapeutic efficacy and minimize off-target effects.

Key strategies will include:

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are crucial for understanding how different substituents on the quinoline ring influence biological activity. For example, studies on quinoline-4-carboxylic acid analogs have identified critical regions for the inhibition of dihydroorotate (B8406146) dehydrogenase, where bulky hydrophobic groups at the C(2) position and specific substitutions on the benzo portion are required for activity. nih.gov Similarly, research on 1,3,6-trisubstituted-4-oxo-1,4-dihydroquinoline-2-carboxylic acids has shown that the nature of the substituent at the 6-position is critical for potent and selective endothelin receptor antagonism. nih.govnih.gov

Target-Specific Design: Derivatives can be rationally designed to inhibit specific enzymes implicated in disease. The quinoline-3-carboxylic acid core has been successfully used to develop inhibitors for targets like HIV-1 integrase and protein kinase CK2. nih.govmdpi.com For instance, the design of 10-iodo-substituted indolo[3,2-c]quinoline-6-carboxylic acids led to potent and selective inhibitors of DYRK1A kinase. researchgate.net

Isosteric Replacement: Replacing certain functional groups with isosteres can optimize the pharmacokinetic and pharmacodynamic properties of the molecule. For example, replacing a carboxylic acid group with a tetrazole ring has been explored in the design of endothelin receptor antagonists. nih.gov

Advanced Computational Modeling for Structure-Based Drug Design

Computational tools are indispensable for modern drug discovery, enabling the rapid and cost-effective design and screening of new molecules. mdpi.com For this compound, these methods will accelerate the development of next-generation derivatives.

Future applications will involve:

Molecular Docking: This technique predicts how a molecule binds to the active site of a target protein. It has been used to study the interaction of quinoline derivatives with various targets, including the P-glycoprotein (ABCB1) to combat multidrug resistance in cancer, Plasmodium LDH for antimalarial activity, and HIV reverse transcriptase. nih.govnih.govresearchgate.net Docking studies can guide the design of derivatives with improved binding affinity and selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, like Comparative Molecular Field Analysis (CoMFA), establish a mathematical relationship between the three-dimensional properties of a molecule and its biological activity. mdpi.com These models help to identify the key steric and electrostatic features required for potency and can be used to predict the activity of newly designed compounds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding interaction. nih.gov This can be crucial for understanding the mechanism of action and designing more effective inhibitors.

Predictive ADMET Modeling: Computational models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds are vital for early-stage drug development. nih.gov These models help to identify candidates with favorable drug-like properties and reduce the likelihood of late-stage failures.

Discovery of Novel Biological Targets and Therapeutic Applications

While the quinoline core is known for a wide range of biological activities, including antimicrobial and anticancer effects, there is vast potential to identify new molecular targets and therapeutic uses for this compound and its derivatives. nih.govnih.gov

Future research will likely focus on:

Exploring New Target Classes: The scaffold's potential to interact with diverse biological macromolecules should be systematically explored. For example, quinoline-3-carboxylic acids have been investigated as DNA minor groove-binding agents, opening up possibilities for targeting DNA-protein interactions. researchgate.net Other potential targets include various ectonucleotidases, which are involved in tumor immune evasion. nih.gov

Expanding Therapeutic Areas: The known anticancer and antimicrobial properties can be expanded upon. For instance, iodo-quinoline derivatives have shown efficacy against S. epidermidis and C. parapsilosis and affect microbial biofilm formation. nih.gov Further studies could explore their potential against a wider range of pathogens, including drug-resistant strains. The anti-cancer potential could be explored against a broader panel of cancer cell lines and in developing targeted therapies for specific cancer types like breast cancer. nih.govnih.gov

Kinase Inhibition: The quinoline scaffold is a privileged structure for kinase inhibitors. Beyond known targets like DYRK1A and CK2, libraries of this compound derivatives could be screened against the human kinome to identify novel inhibitors for kinases implicated in various diseases, such as Pim-1 kinase in cancer. nih.govresearchgate.netresearchgate.net

Antiviral Research: Given the success of quinoline-based compounds as HIV-1 integrase inhibitors, there is potential to explore their activity against other viral targets and diseases. mdpi.com

Integration with Emerging Technologies in Chemical Synthesis and Screening

The convergence of chemistry, biology, and data science is set to revolutionize the discovery and development of new molecules like this compound.

Key technological integrations include:

High-Throughput Screening (HTS): HTS allows for the rapid testing of large and diverse compound libraries against specific biological targets. nih.govthermofisher.com Screening libraries of this compound derivatives can accelerate the identification of hit compounds with desired activities. ku.edu Microdroplet reaction technology combined with mass spectrometry offers a method for high-throughput screening of optimal reaction conditions, significantly speeding up the synthesis process itself. nih.govresearchgate.net

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML are transforming drug discovery by analyzing vast datasets to identify new drug targets, design novel molecules, and predict their properties. nih.govmdpi.com Generative AI algorithms can design novel compounds within the vast chemical space, while other models can predict protein structures, ligand-protein interactions, and ADMET properties. nih.govharvard.edu Applying these AI tools to the this compound scaffold can guide the synthesis of compounds with a higher probability of success. jsr.org

Advanced Automation: The integration of robotic automation with flow chemistry and HTS can create fully autonomous platforms for drug discovery. These systems can design, synthesize, purify, and test new compounds in a closed loop, dramatically accelerating the discovery-to-development timeline.

The future of research on this compound is bright, with numerous avenues for innovation. By leveraging sustainable chemistry, computational design, and emerging technologies, this versatile scaffold can be developed into a new generation of selective and potent molecules for a wide range of therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Iodoquinoline-3-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer:

-

Nucleophilic Substitution : React quinoline derivatives with iodine sources (e.g., KI/I₂) under acidic conditions. Optimize stoichiometry and temperature (70–80°C) to minimize side products .

-

Cross-Coupling Reactions : Use palladium catalysts (e.g., Pd(PPh₃)₄) for iodination at the 6-position. Control ligand choice and solvent polarity (e.g., DMF or THF) to enhance regioselectivity .

-

Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity. Monitor via TLC (Rf ~0.3–0.5) .

-

Key Variables : Excess iodine increases yield but risks over-iodination; inert atmospheres prevent oxidation.

Method Conditions Yield (%) Purity (%) Reference Nucleophilic Substitution H₂SO₄, KI/I₂, 80°C, 24h 65–75 90–95 Pd-Catalyzed Coupling Pd(PPh₃)₄, DMF, 100°C, 12h 70–85 85–90

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer:

- ¹H/¹³C NMR : Confirm iodine substitution at C6 via deshielding (δ ~8.5–9.0 ppm for H6; C6 ~140–145 ppm). Carboxylic proton appears as a broad singlet (δ ~12–14 ppm) .

- IR Spectroscopy : Identify carboxylic O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹).

- Mass Spectrometry (HRMS) : Look for [M+H]⁺ or [M-H]⁻ ions. Isotopic patterns (due to iodine) validate molecular identity .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for structural validation .

Q. How should researchers optimize storage conditions to prevent degradation of this compound?

- Methodological Answer:

- Temperature : Store at –20°C in airtight, light-resistant containers to avoid photolytic deiodination .

- Humidity Control : Use desiccants (silica gel) to minimize hydrolysis of the carboxylic acid group.

- Solvent Stability : Dissolve in anhydrous DMSO or ethanol for long-term stability; avoid aqueous buffers unless freshly prepared .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer:

- Reproducibility Framework : Standardize assay conditions (pH, temperature, solvent) across labs. For example, variations in DMSO concentration (>1%) may alter protein binding .

- Control Experiments : Compare activity against non-iodinated analogs to isolate iodine’s electronic effects.

- Meta-Analysis : Cross-reference datasets using tools like ChemRxiv or PubChem to identify outliers or methodological biases .

Q. How can computational chemistry predict the reactivity of this compound in drug design applications?

- Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors). Focus on iodine’s hydrophobic interactions in binding pockets .

- DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The iodine atom exhibits high electrophilicity, favoring SNAr reactions .

- SAR Studies : Corporate substituent effects (e.g., electron-withdrawing groups at C3) using QSAR models to optimize bioactivity .

Q. What advanced kinetic studies elucidate degradation pathways of this compound under varying pH conditions?

- Methodological Answer:

- HPLC Monitoring : Track degradation products (e.g., deiodinated quinoline) at pH 2–12. Use C18 columns (mobile phase: acetonitrile/0.1% TFA) .

- Arrhenius Analysis : Determine activation energy (Ea) for hydrolysis at 25–60°C. Plot ln(k) vs. 1/T to extrapolate shelf life .

- Isolation of Intermediates : Quench reactions at timed intervals and characterize via LC-MS to identify transient species .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields of this compound?

- Methodological Answer:

- Variable Screening : Use Design of Experiments (DoE) to test factors like catalyst loading, solvent purity, and reaction scale.

- Quality Control : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real-time .

- Cross-Validation : Replicate protocols from conflicting studies using identical reagents and equipment .

Methodological Guidelines

Q. What experimental protocols ensure safe handling of this compound in laboratory settings?

- Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and EN 166-certified goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .

- Spill Management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.